molecular formula C6H3Br2NO2 B1315249 2,4-Dibromo-1-nitrobenzene CAS No. 51686-78-3

2,4-Dibromo-1-nitrobenzene

Cat. No. B1315249
M. Wt: 280.9 g/mol
InChI Key: DXRVYZGVVFZCFP-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add drop wise fuming nitric acid (101.40 mL) to a solution of 1,3-dibromo benzene (102.51 mL) in concentrated sulfuric acid (322.79 mL) and water (62.39 mL) at 0° C. Warm to RT and stir for 12 h. Pour the reaction on ice-water (1500 mL). Filter the resulting yellow solid under vacuum and dry to afford 178.46 g of the title compound. MS (ES+): m/z=281 (M+H)+.
Quantity
101.4 mL
Type
reactant
Reaction Step One
Quantity
102.51 mL
Type
reactant
Reaction Step One
Quantity
322.79 mL
Type
solvent
Reaction Step One
Name
Quantity
62.39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1>S(=O)(=O)(O)O.O>[Br:5][C:6]1[CH:7]=[C:8]([Br:12])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
101.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
102.51 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
322.79 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
62.39 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
CUSTOM
Type
CUSTOM
Details
the reaction on ice-water (1500 mL)
FILTRATION
Type
FILTRATION
Details
Filter the resulting yellow solid under vacuum
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 178.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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